An In-Depth Technical Guide to 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline (CAS 871673-26-6)
An In-Depth Technical Guide to 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline (CAS 871673-26-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]quinazoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline, a specific analogue within this promising class of compounds. While direct experimental data for this particular molecule is limited, this document synthesizes information from extensive research on related pyrazolo[1,5-a]quinazolines to project its chemical properties, propose a robust synthetic strategy, and explore its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the design and investigation of novel therapeutics based on the pyrazolo[1,5-a]quinazoline core.
Introduction to the Pyrazolo[1,5-a]quinazoline Scaffold
The pyrazolo[1,5-a]quinazoline ring system is a fused heterocycle composed of a pyrazole ring fused to a quinazoline ring. This structural motif has been identified as a key pharmacophore in a multitude of biologically active compounds.[1][2] The quinazoline ring itself is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antihypertensive therapies.[3][4] The fusion of the pyrazole ring introduces additional points for structural diversification and modulation of physicochemical and biological properties.
Derivatives of the pyrazolo[1,5-a]quinazoline scaffold have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many analogues have shown potent cytotoxic effects against various cancer cell lines.[1] The presence of electronegative groups, such as chlorine, has in some cases been shown to enhance this cytotoxicity.[2][5]
-
Anti-inflammatory Properties: Certain pyrazolo[1,5-a]quinazolines have been identified as inhibitors of inflammatory pathways.
-
GABAA Receptor Modulation: This class of compounds has been explored for its ability to modulate the γ-aminobutyric acid type A (GABAA) receptor, suggesting potential applications in neurological and psychiatric disorders.[6][7][8]
The specific compound of interest, 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline, features a substitution pattern that is anticipated to significantly influence its biological profile. The presence of two chlorine atoms and a methyl group offers a unique combination of electronic and steric properties that could lead to novel therapeutic applications.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₇Cl₂N₃ | Based on the chemical structure. |
| Molecular Weight | 252.10 g/mol | Calculated from the molecular formula. |
| Lipophilicity (logP) | Moderately to Highly Lipophilic | The presence of the fused aromatic system and two chlorine atoms is expected to increase lipophilicity, which can influence membrane permeability and target engagement. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for planar, aromatic heterocyclic compounds with halogen substituents. |
| Hydrogen Bond Donors | 0 | There are no N-H or O-H groups. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyrazole and quinazoline rings can act as hydrogen bond acceptors. |
The 3,5-dichloro substitution pattern is of particular interest. The chlorine atom at the 5-position is on the quinazoline ring system, while the chlorine at the 3-position is on the pyrazole moiety. The 2-methyl group is also located on the pyrazole ring. This specific arrangement of substituents will dictate the molecule's three-dimensional shape, electronic distribution, and potential interactions with biological targets.
Proposed Synthesis and Experimental Protocols
Currently, a specific synthetic procedure for 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is not published in peer-reviewed literature. However, based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]quinazolines, a plausible and efficient synthetic route can be proposed.[9][10][11] Multi-component reactions (MCRs) and cyclization strategies are common approaches to construct this scaffold.[1][3]
A potential synthetic approach involves the cyclocondensation of a suitably substituted aminopyrazole with a halogenated benzene derivative.
Proposed Synthetic Pathway
A logical synthetic strategy would be a multi-step process culminating in the formation of the fused ring system.
Caption: Proposed synthetic route for 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on similar syntheses and should be optimized for the specific substrates.
Step 1: Synthesis of 3-Chloro-2-methyl-5-aminopyrazole
-
To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-methyl-5-aminopyrazole.
Step 2: Synthesis of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline
-
In a round-bottom flask, combine 3-chloro-2-methyl-5-aminopyrazole (1.0 eq) and 2,6-dichlorobenzaldehyde (1.1 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.[10]
-
Add a catalytic amount of a suitable acid or base to facilitate the initial condensation (e.g., p-toluenesulfonic acid or potassium carbonate).
-
Heat the reaction mixture to reflux (120-150 °C) for 12-24 hours. The progress of the intramolecular cyclization should be monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product, 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline.
Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activities and Therapeutic Applications
The biological profile of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline can be inferred from structure-activity relationship (SAR) studies of analogous compounds.
Anticancer Potential
The quinazoline core is a well-established scaffold for the development of anticancer agents, particularly kinase inhibitors.[3][4] The introduction of chlorine atoms can significantly impact the anticancer activity. For instance, the presence of a chlorine substituent has been shown to enhance the cytotoxicity of some pyrazolo[1,5-a]quinazoline derivatives.[2][5] The dichloro substitution in the target molecule could potentially enhance its binding affinity to the ATP-binding pocket of various kinases implicated in cancer progression. The 2-methyl group may also contribute to favorable interactions within the target protein.[10]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. distantreader.org [distantreader.org]
- 5. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
